molecular formula C22H24Cl2N6O B13985587 (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl

(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl

Cat. No.: B13985587
M. Wt: 459.4 g/mol
InChI Key: ZGTOUEKDPROJPB-GGMCWBHBSA-N
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Description

®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxyphenyl group, a piperidinyl group, and a pyrazolopyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride typically involves multiple steps, including the formation of the pyrazolopyrimidine core, the introduction of the phenoxyphenyl group, and the attachment of the piperidinyl group. Common synthetic routes may involve:

    Formation of the Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of the Piperidinyl Group: This step may involve reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperidinyl group could enhance solubility and bioavailability. The pyrazolopyrimidine core is likely involved in key interactions with the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the ®-configuration and dihydrochloride salt form.

    4-Phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups but different cores.

    Piperidinyl derivatives: Compounds with similar piperidinyl groups but different cores.

Uniqueness

®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride is unique due to its specific configuration and combination of functional groups. This uniqueness can lead to distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C22H24Cl2N6O

Molecular Weight

459.4 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C22H22N6O.2ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);2*1H/t16-;;/m1../s1

InChI Key

ZGTOUEKDPROJPB-GGMCWBHBSA-N

Isomeric SMILES

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl.Cl

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl.Cl

Origin of Product

United States

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